molecular formula C10H12Cl3N B13648637 (S)-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride

(S)-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride

Cat. No.: B13648637
M. Wt: 252.6 g/mol
InChI Key: IDGBAIUWKOVUQV-PPHPATTJSA-N
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Description

(S)-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride is a chemical compound with significant interest in various scientific fields. It is known for its unique structure, which includes a cyclopropyl group attached to a 3,5-dichlorophenyl ring, and its applications in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment to the 3,5-Dichlorophenyl Ring: The cyclopropyl group is then attached to the 3,5-dichlorophenyl ring through a nucleophilic substitution reaction.

    Formation of the Methanamine Group:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

(S)-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dichlorophenyl)methanamine hydrochloride: Shares the 3,5-dichlorophenyl group but lacks the cyclopropyl group.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the 3,5-dichlorophenyl group.

Uniqueness

(S)-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride is unique due to the combination of the cyclopropyl and 3,5-dichlorophenyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H12Cl3N

Molecular Weight

252.6 g/mol

IUPAC Name

(S)-cyclopropyl-(3,5-dichlorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C10H11Cl2N.ClH/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H/t10-;/m0./s1

InChI Key

IDGBAIUWKOVUQV-PPHPATTJSA-N

Isomeric SMILES

C1CC1[C@@H](C2=CC(=CC(=C2)Cl)Cl)N.Cl

Canonical SMILES

C1CC1C(C2=CC(=CC(=C2)Cl)Cl)N.Cl

Origin of Product

United States

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